Bienvenue dans la boutique en ligne BenchChem!

(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

LpxC inhibition antibacterial drug discovery Gram-negative infection

(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2427583-96-6) is a stereochemically defined, nitrogen-containing bicyclic compound belonging to the 3-azabicyclo[3.1.0]hexane (3-ABH) class. With molecular formula C₇H₁₀ClN and molecular weight 143.61 g/mol, it features a terminal ethynyl substituent at the 6-position of the cyclopropane ring and is supplied as the hydrochloride salt at 98% purity.

Molecular Formula C7H10ClN
Molecular Weight 143.61 g/mol
Cat. No. B13489348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
Molecular FormulaC7H10ClN
Molecular Weight143.61 g/mol
Structural Identifiers
SMILESC#CC1C2C1CNC2.Cl
InChIInChI=1S/C7H9N.ClH/c1-2-5-6-3-8-4-7(5)6;/h1,5-8H,3-4H2;1H/t5?,6-,7+;
InChIKeyGCKYDXZKJXIYBA-FXFNDYDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S,6R)-6-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride: Stereochemically Defined Bicyclic Building Block for Drug Discovery


(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 2427583-96-6) is a stereochemically defined, nitrogen-containing bicyclic compound belonging to the 3-azabicyclo[3.1.0]hexane (3-ABH) class . With molecular formula C₇H₁₀ClN and molecular weight 143.61 g/mol, it features a terminal ethynyl substituent at the 6-position of the cyclopropane ring and is supplied as the hydrochloride salt at 98% purity . The 3-ABH scaffold is recognized as a conformationally constrained isostere of the piperidine motif and is ubiquitously employed in drug design for enhancing target selectivity, improving metabolic stability, and optimizing binding entropy [1]. This specific (1R,5S,6R) enantiomer serves as the core scaffold of the clinical-stage antibacterial candidate TP0586532, establishing its validated utility in medicinal chemistry programs [2].

Why (1R,5S,6R)-6-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride Cannot Be Replaced by Other 3-Azabicyclo[3.1.0]hexane Analogs


The 3-azabicyclo[3.1.0]hexane scaffold supports diverse biological activities depending critically on substitution position, stereochemistry, and functional group identity. The 6-ethynyl substitution pattern on the cyclopropane ring produces a distinct exit vector that has been specifically optimized in the LpxC inhibitor TP0586532 (IC₅₀ = 0.101 μM), whereas the 1-ethynyl positional isomer directs toward entirely different biological targets such as mGluR5 (IC₅₀ < 500 nM) [1]. Similarly, the 6,6-dimethyl substitution found in the boceprevir P2 intermediate yields a 1000-fold increase in NS3 protease binding over proline, yet addresses a completely unrelated target and therapeutic indication [2]. Even within the 6-ethynyl subclass, the Boc-protected analog (CAS 2414574-91-5) requires additional deprotection steps, introducing synthetic divergence that affects procurement economics and workflow efficiency . These substitution-, stereo-, and protection-state differences are not interchangeable; selecting the wrong analog leads to target mismatch, synthetic re-work, or stereochemical ambiguity in downstream SAR.

Quantitative Differentiation Evidence for (1R,5S,6R)-6-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride vs. Closest Analogs


Scaffold Provenance in Clinical-Stage LpxC Inhibitor TP0586532: 6-Ethynyl vs. 1-Ethynyl Target Engagement

The (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane scaffold is the central core of TP0586532, a clinical-stage non-hydroxamate LpxC inhibitor that demonstrates an IC₅₀ of 0.101 μM against the LpxC enzyme and an MIC₉₀ of 4 μg/mL against carbapenem-resistant Klebsiella pneumoniae clinical isolates . In contrast, the 1-ethynyl positional isomer scaffold (featured in US10328054, Example Compound 1, tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate) engages the metabotropic glutamate receptor 5 (mGluR5) with an IC₅₀ of <500 nM in HEK293 cells expressing recombinant rat mGluR5, a fundamentally different target class [1]. The 6-ethynyl substitution thus directs biological activity toward bacterial LpxC inhibition, while the 1-ethynyl substitution directs toward CNS GPCR modulation.

LpxC inhibition antibacterial drug discovery Gram-negative infection

Synthetic Step Economy: Free Amine Hydrochloride vs. Boc-Protected 6-Ethynyl Analog

The target compound is supplied as the free amine hydrochloride salt (MW 143.61 g/mol, C₇H₁₀ClN, purity 98%), enabling direct use in amide bond formation, reductive amination, or N-alkylation without a deprotection step . The closest N-protected analog, tert-butyl (1R,5S,6s)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 2414574-91-5, MW 207.27 g/mol, purity 98%), requires Boc removal with TFA or HCl/dioxane prior to N-functionalization, adding 1–2 synthetic steps and associated yield losses . The hydrochloride salt also offers improved aqueous solubility for direct use in parallel synthesis and high-throughput experimentation workflows compared to the neutral Boc-protected form.

synthetic efficiency amide coupling protecting group strategy

Physicochemical Fragment-Like Profile: LogP, Fsp3, and Molecular Complexity Metrics vs. Typical Drug-Like Benchmarks

The free base form of the target compound, (1R,5S)-6-ethynyl-3-azabicyclo[3.1.0]hexane (MW 107 Da), exhibits computed physicochemical properties that position it as an attractive fragment-like building block: LogP = −0.04, Fsp3 (fraction of sp³-hybridized carbons) = 0.714, zero rotatable bonds, polar surface area = 12 Ų, 1 H-bond donor, and 1 H-bond acceptor [1]. These values fall within established fragment library criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). For comparison, the unsubstituted 3-azabicyclo[3.1.0]hexane core has LogD (pH 7.4) = −2.39 . The 6-ethynyl substitution raises lipophilicity into the optimal fragment space (−0.04 vs. −2.39) while maintaining high Fsp3 character (0.714), a parameter positively correlated with clinical success rates in drug discovery [2]. The zero rotatable bond count and rigid bicyclic geometry provide a defined exit vector for fragment growing or linking strategies.

fragment-based drug design physicochemical properties lead-likeness

Enantiomeric Purity and Stereochemical Definition: (1R,5S,6R) Absolute Configuration vs. Racemic or Rel-Forms

The target compound is specified with the (1R,5S,6R) absolute configuration, representing a single, defined enantiomer. The free base is cataloged under BBV-393121142 with explicit stereochemical annotation (1R,5S) on the bicyclic core [1]. In contrast, commercially available alternatives include the racemic mixture (rac-(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane, CAS 2427583-95-5) and relative-stereochemistry products labeled as rel-(1R,5S,6s) . The 3-azabicyclo[3.1.0]hexane system derives its biological specificity from chirality: analgesic activity of 1-aryl-3-azabicyclo[3.1.0]hexanes is limited exclusively to the (1R,5S) enantiomer as demonstrated by single-crystal X-ray analysis, with the opposite enantiomer being inactive and N-substituted analogs showing divergent pharmacological profiles [2]. Using a racemic or relative-stereochemistry product introduces stereochemical ambiguity that confounds SAR interpretation and necessitates chiral separation.

stereochemistry enantiomeric purity chiral building block

Terminal Alkyne Reactivity for Click Chemistry: CuAAC-Ready Scaffold vs. Non-Alkynyl Azabicyclohexane Building Blocks

The terminal ethynyl group at the 6-position is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click chemistry reaction that proceeds with high regioselectivity to form 1,4-disubstituted 1,2,3-triazoles [1]. This reactivity is absent in the widely used 6,6-dimethyl-3-azabicyclo[3.1.0]hexane building blocks (e.g., the boceprevir P2 intermediate and narlaprevir core), which lack a terminal alkyne handle and rely exclusively on amide/ester chemistry for conjugation [2]. The CuAAC reaction typically proceeds with rate accelerations of 10⁷–10⁸ fold over the uncatalyzed Huisgen cycloaddition, enabling efficient, bioorthogonal conjugation under mild conditions . The zero rotatable bond count of the 3-ABH core ensures that the ethynyl group presents a geometrically rigid, predictable attachment vector for triazole formation, a feature not available with flexible-linker alkyne building blocks.

click chemistry CuAAC bioconjugation triazole synthesis

Supply Chain Granularity: Multi-Scale Availability from Milligrams to Multi-Gram Quantities with Defined Purity

The target compound is available from multiple independent suppliers at 98% purity in graduated pack sizes: 100 mg, 250 mg, 500 mg, and 1 g from Leyan, with 5 g, 10 g, and 25 g quantities available on quotation . The free base form (CAS 2427583-95-5) is supplied by AKSci with minimum 95% purity specification . The Boc-protected analog (CAS 2414574-91-5) is available from Macklin at 98% purity in 100 mg quantity (¥2,288) . The multi-supplier, multi-scale availability of the hydrochloride salt reduces single-source dependency risk and supports both early discovery (mg-scale screening) and late lead optimization (gram-scale scale-up) within the same procurement framework. This contrasts with the 1-ethynyl positional isomer hydrochloride (CAS 2227206-44-0), which has narrower supplier coverage .

procurement supply chain chemical sourcing

Validated Application Scenarios for (1R,5S,6R)-6-Ethynyl-3-azabicyclo[3.1.0]hexane Hydrochloride Based on Quantitative Evidence


LpxC-Targeted Antibacterial Drug Discovery: Direct Scaffold for Non-Hydroxamate Gram-Negative Antibiotics

The 6-ethynyl-3-azabicyclo[3.1.0]hexane scaffold is the validated core of TP0586532, which inhibits LpxC with an IC₅₀ of 0.101 μM and achieves an MIC₉₀ of 4 μg/mL against carbapenem-resistant Klebsiella pneumoniae . Medicinal chemistry teams can directly elaborate this scaffold at the free amine (via amide coupling or N-alkylation) and at the terminal alkyne (via Sonogashira coupling) to explore SAR around the TP0586532 chemotype. The (1R,5S,6R) stereochemistry matches that of the development candidate, ensuring that SAR studies are conducted on the biologically relevant enantiomer. This application is supported by the quantitative LpxC inhibition and antibacterial activity data that differentiate the 6-ethynyl scaffold from the 1-ethynyl mGluR5-directed and 6,6-dimethyl HCV NS3 protease-directed scaffolds [1].

Fragment-Based Lead Generation: sp³-Rich, Low LogP Starting Point for High-Throughput Crystallography and SPR Screening

With MW = 107 Da, LogP = −0.04, Fsp3 = 0.714, zero rotatable bonds, and 1 H-bond donor/acceptor pair, the free base form of this compound meets all canonical fragment library criteria . The rigid bicyclic geometry provides a defined, predictable binding vector ideal for fragment soaking in crystallographic studies. The high Fsp3 (0.714) positions this fragment favorably within the 'Escape from Flatland' paradigm, where increased carbon saturation correlates with improved clinical success rates [1]. Direct use of the hydrochloride salt in fragment screens avoids solubility issues common with neutral, hydrophobic fragments. Subsequent fragment growing can exploit the ethynyl group via CuAAC to rapidly generate triazole-linked fragment combinations.

Click Chemistry-Mediated Bioconjugation and Chemical Probe Synthesis

The terminal alkyne at the 6-position enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with rate accelerations of 10⁷–10⁸ fold over uncatalyzed cycloaddition, permitting efficient conjugation to azide-functionalized fluorophores, biotin tags, PEG chains, or biomolecules under mild, biocompatible conditions . This is a capability absent in the 6,6-dimethyl-3-ABH building blocks used in boceprevir/narlaprevir synthesis. The rigid, zero-rotatable-bond core ensures that the triazole product retains a geometrically well-defined orientation, which is critical for target engagement reproducibility in chemical probe assays and PROTAC linker design. The free amine hydrochloride allows simultaneous or sequential orthogonal functionalization at both the nitrogen and alkyne sites.

Conformationally Constrained Piperidine Isostere for CNS and GPCR Ligand Design

The 3-azabicyclo[3.1.0]hexane system is established as a conformationally constrained isostere of the piperidine ring, a privileged scaffold in CNS and GPCR drug discovery . The (1R,5S,6R) absolute configuration of this compound provides a defined three-dimensional presentation of the ethynyl substituent, which is critical for enantioselective target engagement—as demonstrated by the observation that only the (1R,5S) enantiomer of 1-aryl-3-azabicyclo[3.1.0]hexanes exhibits analgesic activity [1]. The 6-position substitution on the cyclopropane ring offers a distinct exit vector from the 1-position (bridgehead) substitution, enabling exploration of different chemical space trajectories in GPCR ligand design. The hydrochloride salt form permits direct incorporation into parallel synthetic workflows for SAR exploration without protecting group manipulation.

Quote Request

Request a Quote for (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.